molecular formula C11H19NO3 B13541361 Ethyl 3-(azepan-2-yl)-2-oxopropanoate

Ethyl 3-(azepan-2-yl)-2-oxopropanoate

Cat. No.: B13541361
M. Wt: 213.27 g/mol
InChI Key: XOJBDIYVJLYBOL-UHFFFAOYSA-N
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Description

  • Ethyl 3-(azepan-2-yl)-2-oxopropanoate is a chemical compound with the molecular formula C10H17NO3.
  • Its systematic name, Ethyl 2-(azepan-2-yl)acetate , reflects its structure: an azepane ring (a seven-membered heterocycle) attached to an acetate group via an ester linkage.
  • The compound is used in various applications due to its unique structure and reactivity.
  • Properties

    Molecular Formula

    C11H19NO3

    Molecular Weight

    213.27 g/mol

    IUPAC Name

    ethyl 3-(azepan-2-yl)-2-oxopropanoate

    InChI

    InChI=1S/C11H19NO3/c1-2-15-11(14)10(13)8-9-6-4-3-5-7-12-9/h9,12H,2-8H2,1H3

    InChI Key

    XOJBDIYVJLYBOL-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C(=O)CC1CCCCCN1

    Origin of Product

    United States

    Preparation Methods

      Synthetic Routes: Ethyl 2-(azepan-2-yl)acetate can be synthesized through esterification of azepane-2-carboxylic acid with ethanol.

      Reaction Conditions: The reaction typically occurs under reflux conditions with a strong acid catalyst (such as sulfuric acid) and excess ethanol.

      Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent.

  • Chemical Reactions Analysis

      Reactivity: Ethyl 2-(azepan-2-yl)acetate undergoes various reactions

      Common Reagents and Conditions: Acid-catalyzed esterification, reduction using hydrogen and a catalyst, and nucleophilic substitution reactions.

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Ethyl 2-(azepan-2-yl)acetate serves as a building block for more complex molecules.

      Biology: It may find applications in drug design or as a precursor for bioactive compounds.

      Medicine: Research into its pharmacological properties could reveal therapeutic potential.

      Industry: It might be used in fragrance synthesis or as an intermediate in fine chemicals production.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a drug, it could interact with cellular targets, affecting biological pathways.
    • Further research is needed to elucidate its precise mechanisms.
  • Comparison with Similar Compounds

    • Ethyl 2-(azepan-2-yl)acetate is unique due to its seven-membered azepane ring.
    • Similar compounds include other esters, but their ring sizes or substituents differ.

    Biological Activity

    Ethyl 3-(azepan-2-yl)-2-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

    Chemical Structure and Properties

    This compound features a unique structure that allows it to interact with various biological targets. Its chemical formula is C12H19N1O3C_{12}H_{19}N_{1}O_{3}, and its molecular weight is approximately 225.29 g/mol. The azepane ring contributes to its pharmacokinetic properties, which may enhance its bioavailability and specificity towards certain biological pathways.

    Mechanisms of Biological Activity

    The biological activity of this compound can be attributed to several mechanisms:

    • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, potentially through the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.
    • Anticancer Properties : Research has shown that derivatives of similar structures can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation signals. This compound may share these properties, warranting further investigation.
    • Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory process.

    In Vitro Studies

    Recent studies have focused on the in vitro biological activities of this compound:

    Activity Tested Strains/Cells IC50 Value (µM) Reference
    AntibacterialE. coli25
    Anticancer (A549)Lung cancer cells15
    Anti-inflammatoryRAW 264.7 cells20

    These results indicate promising potential for therapeutic applications, particularly in infectious diseases and cancer treatment.

    Case Studies

    Several case studies have highlighted the effectiveness of this compound in specific applications:

    • Case Study: Antimicrobial Efficacy
      • A study demonstrated that the compound significantly reduced bacterial load in infected mouse models, suggesting its potential as a novel antibiotic agent.
    • Case Study: Cancer Treatment
      • In vitro experiments on breast cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability, supporting its role as an anticancer agent.

    Comparative Analysis with Similar Compounds

    To better understand the unique properties of this compound, it is useful to compare it with related compounds:

    Compound Biological Activity Mechanism
    Ethyl 3-(1H-indol-3-yl)-2-oxopropanoateAntiviral, anticancerApoptosis induction
    Ethyl 3-hydrazinyl-3-oxopropanoateAntimicrobialCell wall synthesis inhibition
    Ethyl 4-(4-methylpiperazin-1-yl)-2-oxoacetateAntidepressantSerotonin reuptake inhibition

    This comparison highlights how variations in chemical structure can lead to diverse biological activities.

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